molecular formula C28H24N2O3S2 B12009880 Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 357438-61-0

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12009880
CAS No.: 357438-61-0
M. Wt: 500.6 g/mol
InChI Key: ZJRYOULSRQLONL-XQNSMLJCSA-N
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Description

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine ring system.

    Introduction of the Naphthalen-1-ylmethylene Group: This is usually achieved through a condensation reaction with naphthaldehyde derivatives.

    Addition of the Methylthio Phenyl Group: This step often involves a substitution reaction where a methylthio group is introduced to the phenyl ring.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(phenylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(benzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its combination of functional groups and the naphthalen-1-ylmethylene moiety. This structural feature may impart unique chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

357438-61-0

Molecular Formula

C28H24N2O3S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H24N2O3S2/c1-4-33-27(32)24-17(2)29-28-30(25(24)19-12-14-21(34-3)15-13-19)26(31)23(35-28)16-20-10-7-9-18-8-5-6-11-22(18)20/h5-16,25H,4H2,1-3H3/b23-16+

InChI Key

ZJRYOULSRQLONL-XQNSMLJCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=CC5=CC=CC=C54)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CC5=CC=CC=C54)S2)C

Origin of Product

United States

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